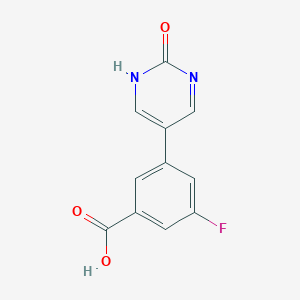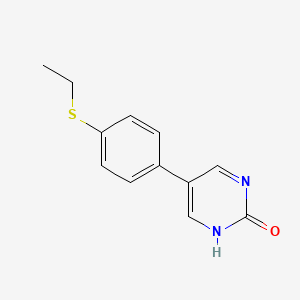
5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95%
Descripción general
Descripción
5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine (5-CFHP) is a small molecule with a wide range of scientific research applications. 5-CFHP is a member of the pyrimidine family, which is composed of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. 5-CFHP is an important intermediate used in the synthesis of various pharmaceuticals and has been used in a variety of research applications, including cancer research, drug delivery, and drug metabolism.
Aplicaciones Científicas De Investigación
5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used in cancer research to study the effects of different types of cancer treatments on cancer cells. It has also been used in drug delivery research to study the efficacy of different types of drug delivery systems. Additionally, 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% has been used in drug metabolism research to study the metabolism of different drugs.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of the pyrimidine ring and the carboxylic acid moiety of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95%. The covalent bond results in the formation of an intermediate that is then further metabolized to form the active form of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% are not fully understood, but it is believed to have anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of some types of cancer cells and to reduce inflammation in animal models. Additionally, 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% has been shown to reduce the toxicity of some drugs and to increase the bioavailability of some drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in a wide range of experiments. Additionally, its small size makes it easy to handle and manipulate in the laboratory. However, there are some limitations to the use of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. It is not very stable and can easily degrade in the presence of light or heat, making it difficult to store and use in experiments. Additionally, its small size can make it difficult to detect in some experiments.
Direcciones Futuras
The use of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95%. Additionally, further research could be conducted to explore the potential use of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% in drug delivery and drug metabolism research. Additionally, further research could be conducted to explore the potential use of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% in the development of new drugs and treatments for cancer and other diseases. Finally, further research could be conducted to explore the potential of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% as a diagnostic tool for the detection of certain diseases.
Métodos De Síntesis
5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% can be synthesized through a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Pictet-Spengler reaction. The Biginelli reaction is the most commonly used method for the synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% and involves the reaction of three different starting materials: an aldehyde, an acid, and an amine. The Ugi reaction is also a popular method for the synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% and involves the reaction of four different starting materials: an aldehyde, an acid, an amine, and an isocyanide. The Pictet-Spengler reaction is a less commonly used method for the synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine, 95% and involves the reaction of two different starting materials: an aldehyde and an amine.
Propiedades
IUPAC Name |
3-fluoro-5-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-2-6(1-7(3-9)10(15)16)8-4-13-11(17)14-5-8/h1-5H,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRWMOCVVWAJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686842 | |
| Record name | 3-Fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine | |
CAS RN |
1261923-37-8 | |
| Record name | 3-Fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)




![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)





